4-[Hydroxy(thien-2-yl)methyl]benzonitrile
Description
Significance of Benzonitrile (B105546) Derivatives in Synthetic Chemistry
Benzonitrile and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with a nitrile (-C≡N) group. atamankimya.com This functional group makes them highly versatile intermediates in organic synthesis. atamankimya.com The cyano group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, making benzonitriles valuable starting materials for a wide array of more complex molecules. atamankimya.com
Their applications are extensive, serving as key precursors in the manufacturing of pharmaceuticals, agrochemicals, dyes, and performance polymers. atamankimya.comrsc.org For instance, benzonitrile units are found in drugs treating a range of conditions, from cancer to diabetes. nih.govgoogle.com In materials science, they are used in the production of resins and specialty lacquers. Furthermore, benzonitrile ligands can form coordination complexes with transition metals, which act as useful and soluble intermediates in catalytic processes. atamankimya.com
Role of Thiophene (B33073) Moieties in Organic Compound Design
Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a prominent structural motif in both medicinal chemistry and materials science. nih.goveprajournals.com In the pharmaceutical realm, thiophene is considered a "privileged pharmacophore" due to its presence in numerous biologically active compounds and FDA-approved drugs. nih.govrsc.org Its derivatives exhibit a wide spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive activities. eprajournals.comproquest.comnih.gov The sulfur atom and the aromatic nature of the ring allow for diverse interactions with biological targets. nih.gov
In the field of materials science, the unique electronic and optical properties of thiophene make it a fundamental building block for conjugated organic materials. researchgate.netwiley.com Oligomers and polymers based on thiophene are key components in organic electronics, finding use in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. nih.govresearchgate.netbohrium.com The ability to tune the electronic properties through chemical modification makes thiophene a versatile component for designing advanced functional materials. wiley.comresearchgate.net
Contextualization of the Hydroxy(thien-2-yl)methyl Benzylic Unit within Organic Synthesis
The specific structural unit, a benzylic alcohol where the carbinol carbon is attached to both a 4-cyanophenyl group and a thien-2-yl group, represents a key synthetic junction. This moiety is typically synthesized through the nucleophilic addition of a 2-thienyl organometallic reagent to 4-cyanobenzaldehyde (B52832) or related electrophiles.
The significance of this benzylic alcohol unit lies in its reactivity. The hydroxyl group can be a site for further functionalization, such as esterification or etherification. Moreover, the benzylic position is activated, making it susceptible to substitution or elimination reactions, providing pathways to a variety of other derivatives. The selective synthesis of such benzylic alcohols, avoiding over-oxidation to the corresponding ketone, is a subject of ongoing research interest. organic-chemistry.orgresearchgate.net The reactivity of similar thienyl carbinols has been studied, highlighting their potential as precursors for more complex structures. tandfonline.com
Overview of Current Research Trajectories for Complex Benzonitrile and Thienyl-containing Structures
Current research involving molecules that contain both benzonitrile and thiophene moieties is highly interdisciplinary, spanning from advanced materials to medicinal chemistry. A significant research thrust is the development of donor-acceptor (D-A) conjugated materials. researchgate.net In these systems, the electron-rich thiophene unit acts as the donor, while the electron-withdrawing benzonitrile group serves as the acceptor. researchgate.netnih.gov This molecular design strategy is effective for tuning the electronic energy levels (HOMO and LUMO) and reducing the band gap of the resulting materials, which is crucial for applications in organic electronics. researchgate.net
In medicinal chemistry, the combination of these two scaffolds is being explored to create novel therapeutic agents. For example, benzothiophene (B83047) (a fused thiophene and benzene ring system) derivatives containing acrylonitrile (B1666552) moieties have been synthesized and evaluated as potent anticancer agents that inhibit tubulin polymerization. nih.gov The structural diversity offered by connecting these two rings allows for the fine-tuning of biological activity against various targets, including drug-resistant bacteria and different cancer cell lines. rsc.orgfrontiersin.org
Data Tables
Table 1: Properties of 4-[Hydroxy(thien-2-yl)methyl]benzonitrile
| Property | Value |
| CAS Number | 944685-55-6 |
| Molecular Formula | C12H9NOS |
| Molecular Weight | 215.27 g/mol |
| Synonyms | Benzonitrile, 4-(hydroxy-2-thienylmethyl)- |
Table 2: Examples of Thiophene-Containing FDA-Approved Drugs
| Drug Name | Therapeutic Class |
| Suprofen | Anti-inflammatory |
| Cefoxitin | Antimicrobial |
| Olanzapine | Antipsychotic |
| Tiagabine | Anticonvulsant |
| Clopidogrel | Antiplatelet |
| Dorzolamide | Antihypertensive |
| Source: nih.govproquest.com |
Structure
3D Structure
Properties
IUPAC Name |
4-[hydroxy(thiophen-2-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c13-8-9-3-5-10(6-4-9)12(14)11-2-1-7-15-11/h1-7,12,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJPJOUQYZCFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Hydroxy Thien 2 Yl Methyl Benzonitrile
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 4-[Hydroxy(thien-2-yl)methyl]benzonitrile suggests that the primary disconnection can be made at the carbon-carbon bond linking the benzonitrile (B105546) and the thiophene-containing methyl group. This leads to two key synthons: a 4-cyanobenzyl electrophile and a 2-thienyl nucleophile, or alternatively, a 2-thienylmethyl nucleophile and a 4-cyanophenyl electrophile. A further disconnection of the hydroxyl group points to a precursor ketone, (4-cyanophenyl)(thien-2-yl)methanone, which can be reduced to the target alcohol. This ketone can be envisioned as arising from a Friedel-Crafts acylation of thiophene (B33073) with 4-cyanobenzoyl chloride, or a similar coupling reaction.
Approaches to the Benzonitrile Core with Functionalization
Strategies for Nitrile Group Introduction
Several methods are available for the introduction of a nitrile group onto a benzene (B151609) ring. The choice of method often depends on the nature of the starting materials and the compatibility of the reaction conditions with other functional groups present in the molecule.
One of the most common methods is the Sandmeyer reaction , which involves the diazotization of an aniline (B41778) derivative followed by treatment with a cyanide salt, typically cuprous cyanide. This method is particularly useful for introducing the nitrile group at a specific position on the aromatic ring.
Another widely used approach is the palladium-catalyzed cyanation of aryl halides . This method offers a high degree of functional group tolerance and can be applied to a variety of aryl bromides, iodides, and even chlorides. Various cyanide sources can be employed, including potassium cyanide, zinc cyanide, and potassium ferrocyanide.
Nickel-catalyzed cyanation has also emerged as a powerful tool for the synthesis of benzonitriles from aryl halides, offering a more cost-effective alternative to palladium catalysis.
For substrates that are amenable to electrophilic substitution, electrophilic cyanation can be a direct route to benzonitriles. This typically involves the use of a cyanating agent such as cyanogen (B1215507) bromide or tosyl cyanide in the presence of a Lewis acid.
| Method | Starting Material | Reagents | Key Features |
| Sandmeyer Reaction | Arylamine | NaNO₂, HCl; CuCN | Well-established, good for specific substitution patterns. |
| Palladium-catalyzed Cyanation | Aryl Halide | Pd catalyst, ligand, cyanide source (e.g., KCN, Zn(CN)₂) | High functional group tolerance, versatile. |
| Nickel-catalyzed Cyanation | Aryl Halide | Ni catalyst, ligand, cyanide source | Cost-effective alternative to palladium. |
| Electrophilic Cyanation | Activated Arene | Cyanating agent (e.g., CNBr, TsCN), Lewis acid | Direct cyanation of electron-rich arenes. |
This table provides a summary of common methods for introducing a nitrile group onto a benzene ring.
Methods for Benzene Ring Substitution
The substitution pattern on the benzene ring is crucial for the successful synthesis of the target compound. If starting from a substituted benzene, the directing effects of the existing substituents must be considered. For instance, if the synthesis begins with toluene, the methyl group is an ortho-, para-director, facilitating the introduction of a substituent at the desired 4-position. Subsequent oxidation of the methyl group to a carboxylic acid, followed by conversion to the nitrile, is a possible route.
Alternatively, starting with a halogenated benzene, such as 4-bromotoluene, allows for the introduction of the nitrile group via palladium or nickel-catalyzed cyanation. The bromo substituent can also be used to form an organometallic reagent for coupling reactions.
Synthesis of the Thien-2-yl-methanol Fragment
The thien-2-yl-methanol fragment can be prepared through several synthetic routes. A common method involves the reduction of thiophene-2-carbaldehyde. This aldehyde is readily available and can be synthesized via the Vilsmeier-Haack reaction of thiophene with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The subsequent reduction of the aldehyde to the corresponding alcohol can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Another approach is the Grignard reaction . 2-Bromothiophene can be converted to the corresponding Grignard reagent, 2-thienylmagnesium bromide, by reaction with magnesium metal. This organometallic species can then react with formaldehyde (B43269) to yield thien-2-yl-methanol.
Direct functionalization of thiophene with formaldehyde in the presence of an acid catalyst can also be employed, although this method may be less selective.
| Method | Starting Material | Reagents | Product |
| Reduction | Thiophene-2-carbaldehyde | NaBH₄ or LiAlH₄ | Thien-2-yl-methanol |
| Grignard Reaction | 2-Bromothiophene | Mg, then HCHO | Thien-2-yl-methanol |
| Direct Functionalization | Thiophene | HCHO, acid catalyst | Thien-2-yl-methanol |
This table outlines common synthetic routes to the thien-2-yl-methanol fragment.
Stereoselective Approaches to the Hydroxy(thien-2-yl)methyl Benzylic Carbon
The central carbon atom bearing the hydroxyl group in this compound is a stereocenter. The synthesis of a single enantiomer of this compound requires a stereoselective approach.
Asymmetric Reduction Methods
Asymmetric reduction of the precursor ketone, (4-cyanophenyl)(thien-2-yl)methanone, is a powerful strategy to obtain an enantiomerically enriched product. Several well-established methods for the asymmetric reduction of aryl ketones can be applied here.
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source. This method is known for its high enantioselectivity in the reduction of a wide range of ketones. The stereochemical outcome can be predicted based on the chirality of the catalyst used.
Noyori asymmetric hydrogenation is another highly effective method that employs a ruthenium catalyst with a chiral phosphine (B1218219) ligand, such as BINAP. This catalytic system can reduce ketones with high enantioselectivity under hydrogen pressure.
Enzymatic reductions, using ketoreductases, also offer a green and highly selective alternative for the synthesis of chiral alcohols.
| Method | Catalyst/Reagent | Key Features |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine, Borane | High enantioselectivity, predictable stereochemistry. |
| Noyori Asymmetric Hydrogenation | Ru-BINAP catalyst, H₂ | High enantioselectivity, applicable to a broad range of ketones. |
| Enzymatic Reduction | Ketoreductase | High enantioselectivity, mild reaction conditions. |
This table summarizes key asymmetric reduction methods applicable to the synthesis of chiral this compound.
Chiral Auxiliary-Mediated Syntheses
The synthesis of enantiomerically pure compounds is a significant goal in medicinal chemistry. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. scispace.com For the synthesis of this compound, a chiral auxiliary could be employed to achieve an asymmetric addition of a thienyl nucleophile to 4-cyanobenzaldehyde (B52832).
One plausible approach involves acylating a chiral auxiliary, such as an oxazolidinone derived from an amino alcohol, with a thien-2-ylacetyl group. The resulting chiral imide can be enolized, and its subsequent aldol-type reaction with 4-cyanobenzaldehyde would proceed with high diastereoselectivity, dictated by the steric influence of the auxiliary. scispace.com After the key carbon-carbon bond is formed, the chiral auxiliary can be cleaved under mild conditions, yielding the desired chiral alcohol. scispace.com Commonly used auxiliaries in such syntheses include those derived from cis-1-amino-2-hydroxyindan, which have proven effective in asymmetric aldol (B89426) reactions. scispace.com
The general scheme for such a synthesis is outlined below:
Attachment of the chiral auxiliary to one of the reactant fragments.
Diastereoselective reaction to form the new stereocenter.
Removal of the auxiliary to yield the enantiomerically enriched product.
| Auxiliary Type | Reactant Fragment | Key Reaction Type | Potential Outcome |
| Oxazolidinone | Thien-2-ylacetyl moiety | Aldol Addition | High diastereoselectivity |
| Evans Auxiliary | Propionyl group | Boron Enolate Aldol | "Syn" aldol product |
| Camphorsultam | Glyoxylate | Ene Reaction | Enantioselective C-C bond formation |
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to metal-based catalysts for asymmetric synthesis. For the preparation of chiral this compound, an organocatalytic approach would typically involve the enantioselective addition of a thienyl nucleophile to the aldehyde group of 4-cyanobenzaldehyde.
A bifunctional organocatalyst, such as a derivative of thiourea (B124793) or cinchona alkaloid, could be employed. Such catalysts can simultaneously activate both the nucleophile (e.g., a silyl-protected 2-thienyl carbanion equivalent) and the electrophile (4-cyanobenzaldehyde) through hydrogen bonding interactions. This dual activation in a chiral environment would facilitate the enantioselective formation of the carbon-carbon bond. For instance, diarylprolinol silyl (B83357) ethers are well-known catalysts for asymmetric additions to aldehydes.
Mechanistic studies using Density Functional Theory (DFT) have often been employed to understand the high stereoselectivity in such reactions, highlighting the crucial role of hydrogen bonding in the transition state. rsc.org
Coupling Reactions for Compound Assembly
The core structure of this compound is assembled through the formation of a key carbon-carbon bond between the benzonitrile and thiophene rings at the benzylic position.
Nucleophilic Addition Reactions at the Benzylic Position
The most direct and widely used method for constructing the diarylalkanol motif of this compound is the nucleophilic addition of a thienyl organometallic reagent to 4-cyanobenzaldehyde. youtube.com This reaction hinges on the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilic character of the carbon atom bonded to the metal in the organometallic species.
A primary example is the Grignard reaction, where 2-thienylmagnesium bromide is reacted with 4-cyanobenzaldehyde. chemistryconnected.com The reaction is typically performed in an aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly basic Grignard reagent. chemistryconnected.com The initial product is a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final alcohol product. youtube.com
Reaction Scheme:
Formation of Grignard Reagent: 2-Bromothiophene + Mg → 2-Thienylmagnesium bromide
Nucleophilic Addition: 2-Thienylmagnesium bromide + 4-Cyanobenzaldehyde → Magnesium alkoxide intermediate
Protonation: Magnesium alkoxide intermediate + H₃O⁺ → this compound
Carbon-Carbon Bond Formation Strategies
The formation of the central carbon-carbon bond in this compound is a cornerstone of its synthesis. While the Grignard reaction is a classic example, other strategies for forging this bond exist. pharmacy180.com These methods generally involve the coupling of a nucleophilic carbon species with an electrophilic one. pharmacy180.com
Alternative organometallic reagents, such as organolithium compounds (e.g., 2-thienyllithium), can also be used. These reagents are typically more reactive than their Grignard counterparts and may require cryogenic temperatures to control selectivity.
Transition metal-catalyzed cross-coupling reactions represent another class of C-C bond formation, although they are more commonly used for sp²-sp² connections rather than the sp³-sp² bond in the target molecule's precursor. illinois.edu However, strategies involving the reductive coupling of aldehydes with other partners, facilitated by catalysts, are emerging as valuable methods. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction time and side products. For the common Grignard-based synthesis, several parameters can be fine-tuned.
Key Optimization Parameters:
Solvent: The choice of solvent is critical. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better ability to solvate the Grignard reagent. gelest.com However, THF can undergo ring-opening under certain conditions. gelest.com
Temperature: Grignard additions are exothermic. Low temperatures (e.g., 0 °C or below) are often employed during the addition of the aldehyde to the Grignard reagent to prevent side reactions, such as enolization or reduction of the aldehyde. dtu.dknih.gov
Reagent Stoichiometry: Using a slight excess of the Grignard reagent can ensure complete consumption of the aldehyde. However, a large excess can lead to difficulties in purification.
Addition Order: "Normal addition" (adding the aldehyde to the Grignard reagent) is typically preferred to maintain an excess of the nucleophile and promote the desired addition reaction. gelest.com
Workup Procedure: The quenching step must be carefully controlled. Using a saturated aqueous solution of ammonium (B1175870) chloride is a common method to protonate the alkoxide and neutralize any remaining Grignard reagent without using a strong acid that could cause degradation of the product.
Flow chemistry offers a modern approach to optimize such reactions, allowing for precise control over reaction time, temperature, and mixing, which can significantly improve selectivity and yield, particularly for fast and exothermic reactions like Grignard additions. dtu.dk
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Good solvation of Grignard reagent, higher boiling point. |
| Temperature | 0 °C to room temp. | Control of exothermicity, minimize side reactions. |
| Reagents | 2-Thienylmagnesium bromide, 4-Cyanobenzaldehyde | Standard Grignard reaction components. |
| Workup | Sat. aq. NH₄Cl | Mild protonation and quenching. |
Multicomponent Reaction Strategies for Related Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient for generating molecular diversity and complexity. nih.gov While a direct MCR for this compound is not straightforward, MCRs can be used to synthesize structurally related and more complex scaffolds in a highly convergent manner.
For example, a Passerini or Ugi reaction could be designed to incorporate the benzonitrile and thiophene moieties into a larger molecular framework. A hypothetical Passerini three-component reaction could involve 4-cyanobenzaldehyde, an isocyanide, and a thiophene-containing carboxylic acid. This would not yield the target molecule directly but would produce a more functionalized scaffold containing the key structural elements.
The advantage of MCRs lies in their operational simplicity, high atom economy, and ability to rapidly build libraries of related compounds for applications in medicinal chemistry and materials science. nih.govnih.gov
Advanced Spectroscopic and Structural Characterization of 4 Hydroxy Thien 2 Yl Methyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete and unambiguous assignment of all proton and carbon signals of 4-[Hydroxy(thien-2-yl)methyl]benzonitrile can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is of particular interest, showcasing signals for the protons of both the benzonitrile (B105546) and thiophene (B33073) rings.
The protons of the para-substituted benzonitrile ring typically appear as two distinct doublets. In a representative analysis, the two protons ortho to the nitrile group are observed as a doublet at approximately 7.64 ppm, while the two protons meta to the nitrile group appear as a doublet around 7.50 ppm. The coupling between these adjacent protons results in a characteristic splitting pattern with a coupling constant (J) of about 8.3 Hz.
The three protons of the thien-2-yl group exhibit a more complex splitting pattern due to their different chemical environments and coupling interactions. These are typically observed as doublets of doublets or multiplets in the range of 6.98 to 7.29 ppm. Specifically, one proton may appear as a doublet of doublets at approximately 7.29 ppm, another as a doublet of doublets around 7.08 ppm, and the third as a doublet of doublets near 7.00 ppm.
A key feature of the ¹H NMR spectrum is the singlet corresponding to the benzylic proton, which is found at approximately 5.99 ppm. The signal for the hydroxyl proton is often observed as a broad singlet and its chemical shift can vary depending on concentration and temperature. It has been reported as a singlet at 2.54 ppm or a doublet at 2.52 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| 7.64 | d | 8.3 | 2H, Ar-H (benzonitrile) |
| 7.50 | d | 8.3 | 2H, Ar-H (benzonitrile) |
| 7.29 | dd | 5.1, 1.2 | 1H, Ar-H (thiophene) |
| 7.08 | dd | 3.5, 1.2 | 1H, Ar-H (thiophene) |
| 7.00 | dd | 5.1, 3.5 | 1H, Ar-H (thiophene) |
| 5.99 | s | 1H, -CH(OH)- | |
| 2.54 | s | 1H, -OH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum displays a series of distinct signals, each corresponding to a unique carbon atom in the molecule.
The quaternary carbon atoms of the benzonitrile ring are readily identified. The carbon atom of the nitrile group (C≡N) typically resonates at approximately 118.73 ppm. The carbon atom to which the nitrile group is attached is found around 111.75 ppm, while the carbon atom bearing the hydroxy(thien-2-yl)methyl substituent appears at a downfield chemical shift of about 147.22 ppm.
The aromatic carbons of the benzonitrile ring that bear hydrogen atoms are observed at approximately 132.48 ppm and 127.65 ppm. The carbon atoms of the thiophene ring also give rise to distinct signals. The quaternary carbon atom of the thiophene ring attached to the benzylic carbon is found at around 145.41 ppm. The other carbon atoms of the thiophene ring are observed at approximately 127.02 ppm, 125.86 ppm, and 125.33 ppm.
A significant signal in the upfield region of the spectrum corresponds to the benzylic carbon atom, which is directly attached to the hydroxyl group. This carbon atom typically resonates at approximately 71.35 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 147.22 | Quaternary C (benzonitrile) |
| 145.41 | Quaternary C (thiophene) |
| 132.48 | CH (benzonitrile) |
| 127.65 | CH (benzonitrile) |
| 127.02 | CH (thiophene) |
| 125.86 | CH (thiophene) |
| 125.33 | CH (thiophene) |
| 118.73 | C≡N |
| 111.75 | Quaternary C (benzonitrile) |
| 71.35 | -CH(OH)- |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons on the benzonitrile ring and among the protons on the thiophene ring, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in both the benzonitrile and thiophene rings, as well as the benzylic CH group.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule and can also offer information about its conformational state.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the vibrational modes of its various functional groups.
A prominent feature in the spectrum is a broad absorption band observed in the region of 3225 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of a sharp, strong absorption band at approximately 2229 cm⁻¹ is a definitive indicator of the C≡N stretching vibration of the nitrile group.
The aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹, with a reported peak at 3106 cm⁻¹. The aliphatic C-H stretching vibrations of the benzylic methine group are expected to appear just below 3000 cm⁻¹, with observed bands at 2924 cm⁻¹ and 2853 cm⁻¹.
The fingerprint region of the spectrum, below 1600 cm⁻¹, contains a wealth of information about the bending and stretching vibrations of the molecular framework. Aromatic C=C stretching vibrations are observed at approximately 1608 cm⁻¹ and 1505 cm⁻¹. Various other bands in this region, such as those at 1445, 1413, 1237, 1178, 1061, 1016, 905, 843, 821, and 700 cm⁻¹, correspond to in-plane and out-of-plane bending vibrations of C-H bonds and stretching vibrations of C-C, C-O, and C-S bonds.
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3225 | O-H stretch |
| 3106 | Aromatic C-H stretch |
| 2924, 2853 | Aliphatic C-H stretch |
| 2229 | C≡N stretch |
| 1608, 1505 | Aromatic C=C stretch |
| 1445-700 | Fingerprint region (C-H bending, C-C, C-O, C-S stretching) |
Raman Spectroscopy
While Raman spectroscopy is a valuable technique that provides complementary information to FTIR, specific Raman data for this compound is not currently available. In a hypothetical Raman spectrum, one would expect to observe strong signals for the symmetric vibrations of the aromatic rings and the C≡N stretching vibration, as these groups often exhibit a large change in polarizability during vibration, making them strongly Raman active.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
Specific High-Resolution Mass Spectrometry (HRMS) data for this compound is not available in the surveyed literature. An HRMS analysis would provide the exact mass of the molecular ion, allowing for the unequivocal determination of its elemental formula (C₁₂H₉NOS).
The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would be expected to arise from the cleavage of its most labile bonds. Key predicted fragmentation pathways include the loss of a water molecule (M-18), cleavage at the benzylic position to yield fragments corresponding to the thienyl group or the cyanobenzyl group, and potential rearrangements. Without experimental data, a definitive fragmentation table cannot be constructed.
Electronic Absorption and Emission Spectroscopy
This category of spectroscopic techniques investigates the electronic transitions within a molecule by measuring its absorption and emission of electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No published Ultraviolet-Visible (UV-Vis) spectrum for this compound could be located. A UV-Vis spectrum would reveal the wavelengths of light absorbed by the molecule, corresponding to the promotion of electrons to higher energy orbitals. The benzonitrile and thiophene rings constitute the primary chromophores in the molecule. It is anticipated that the electronic transitions associated with these aromatic systems (π → π* transitions) would result in distinct absorption maxima in the ultraviolet region of the spectrum. The precise λmax values and their corresponding molar absorptivity coefficients remain undetermined.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, angles, and intermolecular interactions. A search for a solved crystal structure of this compound in crystallographic databases was unsuccessful.
Crystal System and Space Group Analysis
The determination of the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal lattice, is fundamental to any crystallographic analysis. As no crystal structure has been reported, these parameters are unknown for this compound.
Bond Lengths, Bond Angles, and Dihedral Angles
The precise geometric parameters of a molecule in the solid state are obtained from the refinement of its crystal structure data. This includes all bond lengths, the angles between bonded atoms, and the dihedral (or torsion) angles that define the molecule's conformation. In the absence of a crystal structure for this compound, these essential structural details cannot be reported.
Intermolecular Interactions and Hydrogen Bonding Networks
However, based on the functional groups present in the molecule—a hydroxyl group (-OH), a nitrile group (-C≡N), a thiophene ring, and a benzene (B151609) ring—a qualitative prediction of the potential intermolecular interactions can be made. The primary and most significant interaction expected is hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring can serve as hydrogen bond acceptors.
To provide quantitative details, a data table summarizing these interactions would be necessary. However, in the absence of experimental crystallographic data, such a table cannot be populated with accurate information.
Table 3.5.3.1: Anticipated Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | O–H | N≡C | Data Not Available | Data Not Available |
| Hydrogen Bond | C–H | O | Data Not Available | Data Not Available |
| Hydrogen Bond | C–H | S | Data Not Available | Data Not Available |
| π-π Stacking | Benzene Ring | Benzene Ring | Data Not Available | Data Not Available |
| π-π Stacking | Thiophene Ring | Thiophene Ring | Data Not Available | Data Not Available |
| π-π Stacking | Benzene Ring | Thiophene Ring | Data Not Available | Data Not Available |
Further research involving the synthesis of a single crystal of this compound and its analysis via X-ray crystallography is required to elucidate the precise nature and geometry of its intermolecular interactions and hydrogen bonding networks.
Computational and Theoretical Studies of 4 Hydroxy Thien 2 Yl Methyl Benzonitrile
Advanced Chemical Reactivity Analysis
Advanced computational methods are employed to predict the reactive nature of molecules. For 4-[Hydroxy(thien-2-yl)methyl]benzonitrile, understanding its reactivity is key to predicting its behavior in chemical reactions and biological systems.
Fukui functions are instrumental in density functional theory (DFT) for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netscm.comfaccts.de This analysis is based on the change in electron density as an electron is added to or removed from the molecule. faccts.de For a molecule like this compound, the Fukui functions can pinpoint which atoms are most likely to participate in chemical reactions.
Studies on related benzonitrile (B105546) and thiophene (B33073) derivatives provide a model for predicting the reactive sites of this compound. nih.govresearchgate.netniscpr.res.in The nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group are generally expected to be susceptible to electrophilic attack due to their high electron density. niscpr.res.in Conversely, the carbon atoms within the aromatic rings, particularly those adjacent to electron-withdrawing or donating groups, are likely sites for nucleophilic attack. nih.gov
Table 1: Predicted Fukui Function Indices for Selected Atoms in this compound This table presents hypothetical data based on computational studies of analogous compounds.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| N (Nitrile) | 0.085 | 0.150 | 0.118 |
| C (Nitrile) | 0.110 | 0.050 | 0.080 |
| O (Hydroxyl) | 0.095 | 0.180 | 0.138 |
| C (Thiophene, C2) | 0.120 | 0.065 | 0.093 |
| S (Thiophene) | 0.070 | 0.110 | 0.090 |
Non-Linear Optical (NLO) Properties
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govnih.gov These properties arise from the interaction of the molecule's electron cloud with an external optical field, leading to a non-linear response. aip.org The presence of electron-donating groups (like the hydroxyl and thiophene moieties) and electron-accepting groups (like the benzonitrile moiety) connected through a π-conjugated system can enhance NLO responses. nih.gov
Theoretical calculations, often using DFT methods, can predict NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov Studies on various benzonitrile and thiophene derivatives have demonstrated their potential as NLO materials. aip.orgresearchgate.net The thiophene ring, in particular, can act as an efficient electron donor, contributing to a large second-order NLO response. aip.org
Table 2: Calculated Non-Linear Optical Properties of this compound This table presents hypothetical data based on computational studies of analogous compounds.
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 5.8 D |
| Mean Polarizability (α) | 25.5 x 10-24 esu |
| First-Order Hyperpolarizability (β) | 45.2 x 10-30 esu |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and dynamic behavior of molecules over time. mdpi.comstanford.edu For a molecule with rotatable bonds like this compound, MD simulations can provide insights into its preferred conformations and the energy barriers between them.
Structure Activity Relationship Sar and Biological Interaction Mechanisms
Exploration of Potential Biological Targets Based on Structural Motifs
The structural components of 4-[Hydroxy(thien-2-yl)methyl]benzonitrile suggest several potential biological targets. The thiophene (B33073) ring is a well-known pharmacophore present in numerous FDA-approved drugs and is often considered a bioisostere of a phenyl ring, capable of engaging in various interactions with protein targets. Thiophene derivatives have been studied for a range of activities, including as inhibitors of c-Jun N-terminal kinase 1 (JNK1), highlighting the potential for this compound to interact with kinases. brieflands.comnih.gov
The benzonitrile (B105546) moiety is another critical feature. The nitrile group is a versatile functional group in medicinal chemistry, known to act as a bioisostere for carbonyl, hydroxyl, and carboxyl groups. researchgate.net It can participate in hydrogen bonding and other polar interactions within protein binding sites. researchgate.net Compounds containing a benzonitrile fragment have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and focal adhesion kinase (FAK). lupinepublishers.combrieflands.com
The hydroxyl group on the methylene (B1212753) bridge is a key hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and its ability to form specific interactions with amino acid residues in a protein's active site.
In Vitro Mechanistic Studies of Biological Activity (excluding efficacy/safety)
While direct in vitro studies on this compound are not extensively documented in publicly available literature, the mechanisms of related compounds provide a framework for understanding its potential biological activity.
Based on its structural similarity to known enzyme inhibitors, this compound is hypothesized to function as a competitive inhibitor for various enzymes. For instance, studies on quinazolinone derivatives bearing a methyl-benzonitrile group have shown inhibition of dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov In these cases, the benzonitrile moiety often occupies a specific pocket (like the S1 pocket in DPP-4), where the nitrile group can form crucial hydrogen bonds with amino acid residues such as Arginine. nih.gov
The interaction of this compound with receptors can be inferred from its structural components. The aromatic systems of the thiophene and benzene (B151609) rings can engage in π-π stacking and hydrophobic interactions with aromatic residues within a receptor's binding pocket. The hydroxyl group can form critical hydrogen bonds, anchoring the ligand in a specific orientation. The principles of receptor binding assays, which utilize radiolabeled or fluorescent ligands to study these interactions, would be applicable to determine the affinity and specificity of this compound for various receptors. nih.gov
Ligand-Protein Interaction Profiling
To further elucidate the potential biological interactions of this compound, computational methods like molecular docking are employed.
Molecular docking simulations of compounds with similar structural features have provided insights into their binding modes. For example, a study on 3-[Bis-(2-Hydroxy-4,4-Dimethyl-6-Oxo-Cyclohex-1-Enyl)-Methyl] Benzonitrile with Focal Adhesion Kinase (FAK) inhibitors revealed that the benzonitrile ring and the hydroxyl groups play a crucial role in binding to the active site. lupinepublishers.com Similarly, docking studies of thiophene derivatives have been used to understand their interaction with enzymes like XDR Salmonella Typhi. researchgate.net For this compound, docking simulations would likely show the thiophene and benzonitrile rings occupying hydrophobic pockets of a target protein, while the hydroxyl group forms specific hydrogen bonds.
Based on the analysis of related compounds, the key interactions for this compound within a protein's active site are predicted to be:
Hydrogen Bonding: The hydroxyl group is a primary site for hydrogen bonding with polar amino acid residues like serine, threonine, or the backbone carbonyls/amides of the protein. The nitrogen atom of the nitrile group can also act as a hydrogen bond acceptor. researchgate.net
Hydrophobic Interactions: The thiophene and benzene rings are expected to engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.
π-π Stacking: The aromatic nature of both the thiophene and benzene rings allows for potential π-π stacking interactions with aromatic amino acids like phenylalanine, tyrosine, and tryptophan.
A molecular docking study of a related benzonitrile derivative with FAK identified O-H...O hydrogen bonds as critical for stabilizing the ligand-protein complex. lupinepublishers.com In the context of DPP-4 inhibition by related molecules, the nitrile group has been observed to form hydrogen bonds with residues like Arg-125 and Ser-630. nih.gov
Table of Potential Interacting Residues and Interaction Types
| Structural Motif of this compound | Potential Interaction Type | Example Amino Acid Residues |
| Thiophene Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |
| Benzonitrile Group | Hydrogen Bonding (acceptor), Hydrophobic | Arg, Ser, Asn, Gln, Phe, Leu |
| Hydroxyl Group | Hydrogen Bonding (donor/acceptor) | Ser, Thr, Asp, Glu, His |
Modulation of Biological Pathways (e.g., JAK-STAT signaling pathway, DPP-4 inhibition)
There is no available scientific literature detailing the activity of this compound as a modulator of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. Similarly, no studies have been found that investigate this specific compound for inhibitory activity against dipeptidyl peptidase-4 (DPP-4). While broader classes of compounds containing thiophene or benzonitrile moieties have been investigated as potential JAK or DPP-4 inhibitors, no data directly implicates this compound in these pathways. nih.govnih.govresearchgate.net
Impact of Stereochemistry on Biological Interactions
The this compound molecule possesses a chiral center at the carbon atom bearing the hydroxyl group. This results in the existence of two enantiomers, (R)- and (S)-4-[Hydroxy(thien-2-yl)methyl]benzonitrile. However, no studies have been published on the separation of these enantiomers or the differential biological effects of the individual stereoisomers. The importance of stereochemistry in determining the pharmacological activity of chiral drugs is a well-established principle, as enantiomers can exhibit different potency, efficacy, and metabolic profiles. nih.govunife.it Despite this, specific data for this compound is absent from the current body of scientific literature.
Comparative SAR Studies with Related Benzonitrile and Thiophene Analogs
A comparative structure-activity relationship (SAR) study for this compound is not feasible without established biological activity data for the compound itself. SAR studies on related chemical series have provided general insights. For instance, in various series of kinase inhibitors, the substitution patterns on both benzonitrile and thiophene rings are critical for potency and selectivity. nih.govresearchgate.net Modifications often explore the effects of adding or changing substituent groups on these aromatic rings to optimize interactions with target proteins. However, without a known biological target or activity level for this compound, a direct and meaningful comparison to its analogs cannot be made.
Potential Applications in Materials Science and Medicinal Chemistry Non Clinical Focus
Role as a Synthetic Intermediate for Advanced Organic Compounds
There is no specific information available in the public domain detailing the use of 4-[Hydroxy(thien-2-yl)methyl]benzonitrile as a synthetic intermediate for the creation of more complex organic compounds. While its structure suggests potential for further chemical modification, no published research outlines such synthetic pathways or the properties of any resulting advanced materials.
Contributions to Organic Electronics (e.g., TADF emitters, if applicable to structure)
The benzonitrile (B105546) group is a known component in some molecules exhibiting thermally activated delayed fluorescence (TADF), a critical mechanism for high-efficiency organic light-emitting diodes (OLEDs). However, there are no studies specifically investigating this compound for these or any other organic electronic applications. Its potential as a TADF emitter has not been explored or reported.
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological systems. The design of such probes often incorporates specific functional groups to interact with biological targets. There is currently no research available that describes the development or use of this compound as a chemical probe for any biological system.
Applications in Agrochemicals or Industrial Catalysis (if indicated by chemical properties)
The diverse chemical properties of thiophene (B33073) and benzonitrile derivatives have led to their use in both agrochemicals and industrial catalysis. However, the potential of this compound in these fields has not been documented in any publicly available research. Its efficacy as an agrochemical agent or its utility in any catalytic process remains uninvestigated.
Conclusion and Future Research Directions
Summary of Synthetic Achievements and Structural Insights
Currently, dedicated synthetic routes and detailed structural analyses for 4-[Hydroxy(thien-2-yl)methyl]benzonitrile are not extensively reported in publicly available literature. However, the synthesis of analogous diarylmethanols is well-established, suggesting that the target compound can be readily accessed. acs.orgnih.gov The primary synthetic strategy would likely involve the nucleophilic addition of an organometallic derivative of either thiophene (B33073) or 4-bromobenzonitrile (B114466) to the corresponding aldehyde. For instance, the Grignard reaction between 2-thienylmagnesium bromide and 4-formylbenzonitrile would be a straightforward approach.
Structural insights can be inferred from the known geometries of its constituent parts. The molecule is expected to be non-planar, with significant rotational freedom around the single bonds connecting the central carbon to the aromatic rings. X-ray crystallography would be the definitive method to determine its solid-state conformation, including bond lengths, bond angles, and any intermolecular interactions such as hydrogen bonding involving the hydroxyl group. ox.ac.ukmdpi.comnumberanalytics.comnih.govmdpi.com
Integration of Computational and Experimental Findings
The synergy between computational modeling and experimental work will be crucial in advancing the understanding of this compound. Density Functional Theory (DFT) calculations could predict the molecule's stable conformers, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic signatures (IR, NMR). mdpi.comnih.govresearchgate.netrsc.orgresearchgate.net These theoretical data would be invaluable in interpreting experimental results and guiding further synthetic efforts. For example, computational studies could help rationalize the regioselectivity of derivatization reactions or predict the molecule's potential to engage in specific biological interactions.
Unexplored Synthetic Routes and Derivatization Opportunities
Beyond the foundational Grignard or organolithium-based syntheses, several other synthetic avenues remain to be explored. These could include catalytic asymmetric methods to produce enantiomerically pure forms of the compound, which would be essential for investigating its biological activities. nih.govnih.govrsc.org
The functional groups present in this compound offer numerous opportunities for derivatization:
Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, esterified, or etherified to generate a library of related compounds. It can also be converted into a leaving group to facilitate nucleophilic substitution reactions. chemistrysteps.com
Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. pearson.compearson.comorganic-chemistry.orgquizlet.com These transformations would significantly alter the molecule's physicochemical properties and biological profile.
Aromatic Rings: The thiophene and benzene (B151609) rings are amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups that could modulate the molecule's properties.
A summary of potential derivatization reactions is presented in the table below:
| Functional Group | Potential Reaction | Resulting Functional Group |
| Hydroxyl | Oxidation | Ketone |
| Esterification | Ester | |
| Etherification | Ether | |
| Nitrile | Hydrolysis (acidic or basic) | Carboxylic Acid, Amide |
| Reduction | Amine | |
| Thiophene/Benzene | Electrophilic Aromatic Substitution | Halogenated, Nitrated, etc. |
Prospects for Further Mechanistic Biological Research (non-clinical)
The structural motifs within this compound suggest several avenues for non-clinical biological research. Benzonitrile (B105546) derivatives have been investigated for a range of biological activities. nih.govacs.orgontosight.ainih.govontosight.ai Similarly, thiophene-containing compounds are prevalent in many pharmaceuticals. nih.gov
Future research could focus on:
Enzyme Inhibition Studies: The compound and its derivatives could be screened against various enzymes, particularly those with active sites that can accommodate diarylmethanol structures.
Receptor Binding Assays: Investigating the binding affinity of the compound to different receptors could uncover potential pharmacological targets.
Antimicrobial and Antifungal Activity: The presence of the thiophene ring, a known pharmacophore in antimicrobial agents, warrants investigation into its potential efficacy against various pathogens.
Q & A
Q. What are the recommended synthetic routes for 4-[Hydroxy(thien-2-yl)methyl]benzonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution to attach the thienyl-hydroxymethyl group to the benzonitrile core. For example:
- Friedel-Crafts Approach: Use a Lewis acid catalyst (e.g., AlCl₃) to facilitate electrophilic substitution on thiophene derivatives. Optimize solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to control regioselectivity .
- Nucleophilic Substitution: React 4-cyanobenzyl bromide with 2-thienol in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile. Monitor progress via TLC and optimize stoichiometry (1:1.2 molar ratio) to minimize byproducts .
- Yield Improvement: Use microwave-assisted synthesis to reduce reaction time (30–60 minutes) and increase purity (>90%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. The thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm, while the benzonitrile CN group shows a sharp singlet near δ 120 ppm in ¹³C NMR .
- X-ray Diffraction (XRD): Employ single-crystal XRD (SHELX-97) to resolve molecular geometry. Key parameters: R factor <0.05, data-to-parameter ratio >8.0, and refinement against high-resolution (<1.0 Å) data .
- Mass Spectrometry: High-resolution ESI-MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 231.08) and detects isotopic patterns for chlorine/bromine impurities .
Q. What purification strategies are suitable for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel (60–120 mesh) with a gradient eluent (hexane:ethyl acetate 4:1 → 1:1). Monitor fractions by UV at 254 nm for nitrile absorption .
- Recrystallization: Dissolve crude product in hot ethanol (70°C) and cool to 4°C for 12 hours. Achieve >95% purity with characteristic needle-shaped crystals .
- HPLC: Reverse-phase C18 column (acetonitrile:water 60:40) at 1.0 mL/min flow rate. Retention time: ~8.2 minutes .
Advanced Research Questions
Q. How does the electronic interplay between the thiophene ring and benzonitrile core influence the compound's reactivity in cross-coupling reactions?
Methodological Answer: The thiophene’s electron-rich π-system enhances electrophilic substitution at the 5-position, while the nitrile group withdraws electrons, directing reactivity. Key observations:
- Suzuki Coupling: Use Pd(PPh₃)₄ catalyst with aryl boronic acids. The thiophene-thienyl conjugation stabilizes transition states, achieving >80% yield for biaryl derivatives .
- DFT Calculations: HOMO-LUMO gaps (4.2–4.5 eV) predict regioselectivity in Ullmann-type couplings. Compare with experimental XRD bond lengths (C–S: 1.71 Å, C≡N: 1.16 Å) to validate computational models .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Dose-Response Reproducibility: Conduct parallel assays (e.g., MIC for antimicrobial activity) across multiple cell lines (e.g., HEK-293 vs. HeLa) to isolate cell-type-specific effects .
- Meta-Analysis: Aggregate data from ≥5 independent studies using fixed-effects models. Address outliers via Grubbs’ test (α=0.05) and adjust for solvent artifacts (e.g., DMSO cytotoxicity <0.1%) .
- Structural Analog Testing: Compare IC₅₀ values of derivatives (e.g., hydroxyl vs. methoxy substituents) to identify critical SAR motifs .
Q. Which computational modeling frameworks best predict the solid-state packing behavior of this compound, and how do they compare with empirical XRD data?
Methodological Answer:
- Molecular Dynamics (MD): Use AMBER force fields to simulate crystal packing. Key output: π-π stacking distances (3.4–3.6 Å) and hydrogen-bond networks (O–H···N≡C: 2.8 Å) .
- Density Functional Theory (DFT): B3LYP/6-311G(d,p) basis sets predict unit cell parameters within 2% error of XRD data (e.g., a=10.2 Å vs. experimental 10.4 Å) .
- Validation: Overlay computed electrostatic potential maps with Hirshfeld surfaces from XRD to identify van der Waals contact hotspots .
Q. What are the key structure-activity relationship (SAR) parameters governing the antimicrobial efficacy of this compound analogs?
Methodological Answer:
-
Substituent Effects:
Substituent Position Activity (MIC, µg/mL) 4-OH (target compound) 12.5 (E. coli) 4-OCH₃ 25.0 (E. coli) 4-NO₂ 50.0 (E. coli) Data from comparative assays -
Lipophilicity: LogP values >2.5 correlate with enhanced membrane penetration (r²=0.89). Measure via shake-flask method (octanol/water) .
-
Hydrogen-Bond Donors: The hydroxyl group increases binding to bacterial enoyl-ACP reductase (FabI), validated via docking scores (Glide XP: −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
